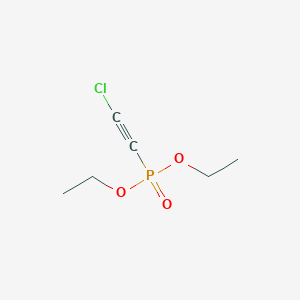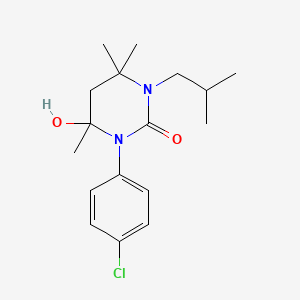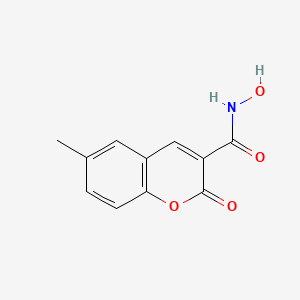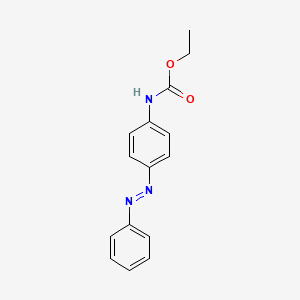![molecular formula C10H15N7S B14146873 N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine CAS No. 88723-93-7](/img/structure/B14146873.png)
N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of imidazole and thiazole rings, which are known for their biological and chemical significance. The presence of a guanidine group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for research and industrial applications.
准备方法
The synthesis of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a one-pot microwave-assisted method involving aldehydes, benzil, and ammonium acetate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Coupling of Imidazole and Thiazole Rings: The imidazole and thiazole rings are then coupled using a suitable linker, often involving a condensation reaction.
Introduction of the Guanidine Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
化学反应分析
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and guanidine groups, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with carbonyl compounds can lead to the formation of Schiff bases and other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified imidazole and thiazole derivatives with altered functional groups.
科学研究应用
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine has a wide range of scientific research applications, including:
Biology: Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
作用机制
The mechanism of action of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can bind to specific enzymes or receptors, modulating their activity by either inhibiting or activating them. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine can be compared with other similar compounds, such as:
(2RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide: This compound shares the propylamino group but differs in its overall structure and functional groups.
(RS)-N-(4-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride: Similar to the previous compound, this one also contains the propylamino group but has different chemical properties due to the presence of a hydrochloride group.
The uniqueness of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine lies in its combination of imidazole, thiazole, and guanidine groups, which confer distinct reactivity and potential for diverse applications.
属性
CAS 编号 |
88723-93-7 |
|---|---|
分子式 |
C10H15N7S |
分子量 |
265.34 g/mol |
IUPAC 名称 |
2-[4-[2-(propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H15N7S/c1-2-3-13-9-14-4-6(15-9)7-5-18-10(16-7)17-8(11)12/h4-5H,2-3H2,1H3,(H2,13,14,15)(H4,11,12,16,17) |
InChI 键 |
ANYIJUZLUVAMEL-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)
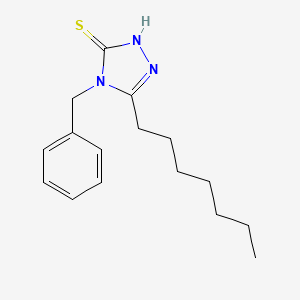
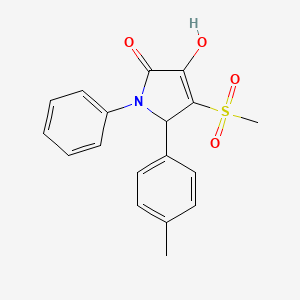
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
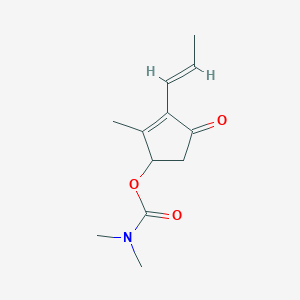
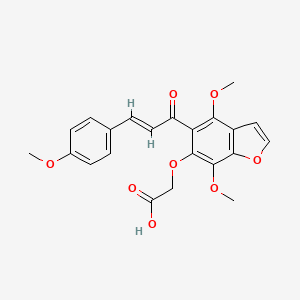
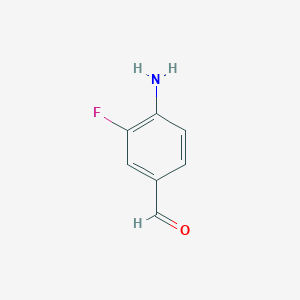
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
